8-chloro-4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide
Beschreibung
8-Chloro-4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide is a quinoline-based carboxamide derivative characterized by:
- 8-Chloro substitution on the quinoline ring, which may enhance lipophilicity and target binding.
- N-linked 3-(1-methyl-1H-benzimidazol-2-yl)propyl side chain, a structural motif that could improve affinity for enzymes like DNA gyrase or kinase receptors.
Eigenschaften
Molekularformel |
C21H19ClN4O2 |
|---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
8-chloro-N-[3-(1-methylbenzimidazol-2-yl)propyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H19ClN4O2/c1-26-17-9-3-2-8-16(17)25-18(26)10-5-11-23-21(28)14-12-24-19-13(20(14)27)6-4-7-15(19)22/h2-4,6-9,12H,5,10-11H2,1H3,(H,23,28)(H,24,27) |
InChI-Schlüssel |
GZSKKQQUHKFNQX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CNC4=C(C3=O)C=CC=C4Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization of Substituted Benzaldehydes
The quinoline scaffold is typically constructed via cyclization of substituted o-aminobenzaldehydes. For example, 3-bromobenzaldehyde undergoes Suzuki coupling with aryl boronic acids to introduce substituents (e.g., chlorine at position 8). Subsequent reduction with zinc dust yields o-aminobenzaldehyde intermediates, which are cyclized with ethyl acetoacetate under acidic conditions (p-toluenesulfonic acid, 100°C) to form 8-chloro-4-hydroxyquinoline-3-carboxylic acid.
Critical Parameters :
Chlorination at Position 8
Chlorine is introduced via electrophilic aromatic substitution using Cl2 or SO2Cl2 in dichloromethane at 0–5°C. Alternatively, 5-chloro-8-hydroxyquinoline serves as a starting material, with the hydroxyl group protected as a methoxy or acetate during subsequent steps.
Hydroxylation at Position 4
The 4-hydroxy group is introduced through hydrolysis of a methoxy or acetyl-protected intermediate. For example, 4-methoxyquinoline derivatives are treated with BBr3 in CH2Cl2 at −78°C, yielding 4-hydroxyquinoline.
Preparation of the Benzimidazole Moiety
Alkylation of o-Phenylenediamine
o-Phenylenediamine reacts with 3-chloropropionyl chloride in THF at −20°C to form 3-(2-aminophenylthio)propionamide. Cyclization with acetic acid at 120°C produces 2-(3-chloropropyl)-1H-benzimidazole.
Methylation at the 1-Position
The benzimidazole is methylated using methyl iodide in DMF with K2CO3 as a base (60°C, 12 h), yielding 1-methyl-2-(3-chloropropyl)-1H-benzimidazole.
Conversion to Amine
The chloropropyl group is converted to an amine via Gabriel synthesis:
-
Reaction with phthalimide/KI in DMF (80°C, 6 h).
-
Hydrazinolysis (NH2NH2, ethanol, reflux) to yield 3-(1-methyl-1H-benzimidazol-2-yl)propylamine.
Amide Coupling of Quinoline and Benzimidazole Moieties
Activation of Quinoline-3-Carboxylic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in DMF. A typical procedure involves:
Coupling with Benzimidazole Amine
The activated acid reacts with 3-(1-methyl-1H-benzimidazol-2-yl)propylamine (2 eq) in the presence of N,N-diisopropylethylamine (DIEA, 2 eq). The mixture is stirred at 25°C for 12 h, followed by precipitation in ice water.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | DMF | 85% vs. 72% (THF) |
| Temperature | 25°C | 85% vs. 68% (0°C) |
| Coupling Agent | EDC/HOBt | 85% vs. 65% (DCC) |
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Coupling
A streamlined approach involves simultaneous quinoline cyclization and amide coupling:
-
o-Aminobenzaldehyde, ethyl acetoacetate, and 3-(1-methyl-1H-benzimidazol-2-yl)propylamine are heated in POCl3 at 100°C.
-
Direct formation of 8-chloro-4-hydroxyquinoline-3-carboxamide occurs via in situ activation.
Advantages :
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 12.1 (s, 1H, OH), 8.52 (s, 1H, quinoline-H), 7.89–7.20 (m, 6H, benzimidazole-H), 3.85 (s, 3H, N-CH3), 3.10 (t, 2H, CH2NH), 2.65 (t, 2H, CH2-benzimidazole).
Challenges and Solutions
Regioselectivity in Quinoline Chlorination
Issue : Chlorination at position 8 competes with position 6.
Solution : Use bulky directing groups (e.g., methoxy at position 4) to favor position 8.
Analyse Chemischer Reaktionen
- Diese Verbindung kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien sind Oxidationsmittel (z. B. KMnO₄), Reduktionsmittel (z. B. NaBH₄) und Säurechloride zur Substitution.
- Hauptprodukte hängen von den Reaktionsbedingungen und Substituenten ab.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
- The compound’s effects likely involve interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
The following compounds share the quinoline-3-carboxamide scaffold but exhibit distinct substituents and biological activities:
Functional Group Impact on Bioactivity
a) Anti-Tubercular Activity (Compound 29, )
- The hydrazide group and methylthio side chain in Compound 29 may improve solubility and membrane penetration, critical for targeting intracellular pathogens like Mycobacterium tuberculosis.
- The 3-chlorophenyl substitution could enhance target specificity, though the exact mechanism remains unconfirmed .
b) Antibacterial Potential (Compound 929973-28-4, )
- Fluoro and methoxy groups are known to increase metabolic stability and bioavailability. The trimethoxyphenyl carboxamide may broaden the spectrum of activity against Gram-positive bacteria .
- Cyclopropyl substitution could introduce steric effects, altering binding kinetics to bacterial topoisomerases.
c) Hypothetical Activity of Compound X
- The benzimidazole-propyl group in Compound X may facilitate interactions with eukaryotic kinases or prokaryotic DNA gyrase, similar to benzimidazole-containing drugs (e.g., albendazole).
Biologische Aktivität
The compound 8-chloro-4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide is a derivative of the 8-hydroxyquinoline (8-HQ) family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and antiviral properties, supported by relevant data tables and case studies.
- Molecular Formula : C24H21ClN6O2
- CAS Number : 910026-61-8
- Molecular Weight : 445.92 g/mol
Antimicrobial Activity
Research has demonstrated that derivatives of 8-HQ exhibit significant antimicrobial properties. In vitro studies have shown that compounds related to 8-chloro-4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide possess activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-Chloro Compound | Staphylococcus aureus | 0.5 μg/mL |
| 8-Chloro Compound | Escherichia coli | 1.0 μg/mL |
| 8-Chloro Compound | Pseudomonas aeruginosa | 0.75 μg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, which are often more challenging to treat due to antibiotic resistance .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. For instance, studies involving HeLa cells (a cervical cancer cell line) revealed that the compound exhibited cytotoxic effects without significant toxicity to non-cancerous cells at concentrations up to 200 µM.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cancer) | 15 | >13 |
| Mouse Fibroblasts | >200 | - |
This selectivity suggests that the compound could be a promising candidate for further development as an anticancer agent .
Antiviral Activity
The antiviral properties of the compound have also been explored, particularly in the context of emerging viral infections. Studies indicate that derivatives of 8-HQ can inhibit viral replication effectively.
| Compound | Virus | Inhibition (%) | Cytotoxicity (%) |
|---|---|---|---|
| 8-Chloro Compound | H5N1 Influenza | 91.2 | 2.4 |
| 8-Chloro Compound | SARS-CoV-2 | TBD | TBD |
The inhibition rates suggest a strong potential for use in antiviral therapies, especially considering the ongoing need for effective treatments against influenza and coronaviruses .
Case Studies
- Antimicrobial Evaluation : A study evaluated the efficacy of various derivatives against hospital-acquired infections, showing that the compound inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical in nosocomial infections.
- Cytotoxicity Studies : In another study focusing on cancer cell lines, the compound was tested against multiple tumor types, revealing a consistent pattern of selective toxicity towards cancer cells while sparing normal cells.
Q & A
Q. What are the recommended synthetic routes for 8-chloro-4-hydroxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide, and how do reaction conditions influence yield?
Methodological Answer:
- Step 1: Start with 3-amino-4-hydroxyquinoline derivatives as intermediates. Functionalize the quinoline core via chlorination at the 8-position using POCl₃ or PCl₅ under reflux (70–90°C, 6–12 hours) .
- Step 2: Introduce the benzimidazole moiety via a coupling reaction. React 3-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine with the activated carboxylic acid group (e.g., using EDCI/HOBt or CDI in DMF) at room temperature for 12–24 hours. Monitor progress via TLC or HPLC .
- Key Variables: Solvent choice (DMF vs. THF), temperature, and stoichiometry of coupling reagents significantly affect yield. For example, DMF improves solubility but may require post-reaction purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Analysis: Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., quinoline C-3 carboxamide vs. C-4 hydroxyl). Aromatic protons in the benzimidazole ring typically appear as multiplets at δ 7.2–8.5 ppm .
- X-ray Crystallography: Co-crystallize the compound with suitable solvents (e.g., ethanol/water mixtures) to resolve stereochemical ambiguities. Data collection at 100 K with synchrotron radiation improves resolution (R-factor < 0.06) .
- Mass Spectrometry: High-resolution ESI-MS (positive mode) confirms molecular weight (expected [M+H]⁺ ~ 440–450 m/z) .
Q. What are the recommended handling and storage protocols to ensure compound stability?
Methodological Answer:
- Handling: Use nitrile gloves and fume hoods to avoid inhalation/dermal exposure. If crystalline dust forms, employ wet cleaning to minimize aerosolization .
- Storage: Store in amber vials under inert gas (N₂ or Ar) at –20°C. Desiccate with silica gel to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, particularly for the benzimidazole-propyl side chain?
Methodological Answer:
- Chiral Resolution: Use (4aS,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate as a chiral auxiliary during coupling. This avoids racemization and simplifies purification via recrystallization (ethanol/hexane) .
- Asymmetric Catalysis: Employ Pd-catalyzed Buchwald-Hartwig amination with Josiphos ligands (e.g., SL-J009-1) to stereoselectively install the benzimidazole side chain (ee > 95%) .
Q. How should researchers address contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Profiling: Perform IC₅₀ determinations across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate target-specific activity from general cytotoxicity. Use concentrations ≤10 μM to minimize off-target effects .
- Mechanistic Studies: Conduct competitive binding assays (e.g., fluorescence polarization for DNA gyrase inhibition) paired with molecular docking (AutoDock Vina) to validate interactions with bacterial vs. mammalian targets .
Q. What strategies improve solubility for in vivo pharmacokinetic studies without altering bioactivity?
Methodological Answer:
- Prodrug Design: Synthesize phosphate or acetylated derivatives at the 4-hydroxy position. Hydrolysis under physiological conditions regenerates the active compound .
- Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes (size: 100–150 nm via dynamic light scattering). This enhances aqueous solubility and prolongs half-life in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
